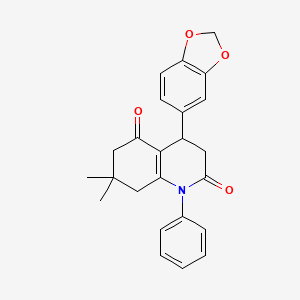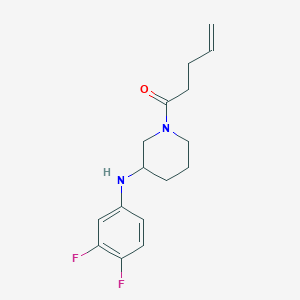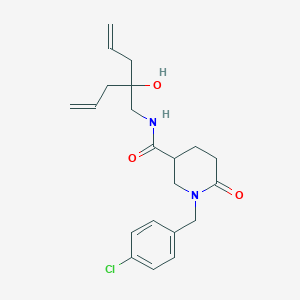
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetate, also known as Diflubenzuron, is a pesticide that has been widely used in agriculture and forestry. It was first introduced in the 1970s and has since become a popular insecticide due to its effectiveness against a wide range of pests. Diflubenzuron is a member of the benzoylurea family of insecticides, which are known for their ability to disrupt insect growth and development.
Wirkmechanismus
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten acts by inhibiting the synthesis of chitin, a structural polysaccharide that forms the exoskeleton of insects. The insecticide disrupts the formation of the chitin matrix, which leads to deformities in the insect's exoskeleton. This ultimately results in the death of the insect due to the inability to molt and grow.
Biochemical and Physiological Effects:
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten has been shown to have a low toxicity to mammals and birds. However, there have been concerns about its impact on non-target organisms, particularly aquatic invertebrates. The insecticide has been found to persist in the environment and can accumulate in sediments, which can lead to long-term exposure for aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten has been widely used in laboratory experiments to study insect growth and development. Its ability to disrupt chitin synthesis has made it a valuable tool for studying the role of chitin in insect biology. However, its use in laboratory experiments is limited by its toxicity to non-target organisms and its persistence in the environment.
Zukünftige Richtungen
There are several areas of future research for diflubenzuron. One area is the development of more targeted insecticides that have minimal impact on non-target organisms. Another area is the study of the impact of diflubenzuron on aquatic ecosystems and the development of mitigation strategies to reduce its environmental impact. Additionally, there is a need for more research on the mechanisms of resistance to diflubenzuron in insects and the development of strategies to overcome resistance.
Synthesemethoden
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten can be synthesized through a multistep process starting with 2,4-difluoroaniline and 2,3,3-trichloroacrylic acid. The reaction involves the formation of an amide bond between the two molecules followed by a cyclization step to form the final product. The synthesis method has been optimized over the years to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2,3,3-trichloro-1-methyl-2-propen-1-yl (2,4-difluorophenyl)acetaten has been extensively studied for its insecticidal properties and its impact on non-target organisms. It has been used to control a wide range of pests including mosquitoes, flies, beetles, and caterpillars. The insecticide works by inhibiting chitin synthesis, a key component of insect exoskeletons, which leads to disruption of the insect's growth and development.
Eigenschaften
IUPAC Name |
3,4,4-trichlorobut-3-en-2-yl 2-(2,4-difluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3F2O2/c1-6(11(13)12(14)15)19-10(18)4-7-2-3-8(16)5-9(7)17/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUGGJKTOXEQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(Cl)Cl)Cl)OC(=O)CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-chlorophenyl){1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017636.png)
![1-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B6017638.png)

![3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6017652.png)

![(2-{5-[(3-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B6017664.png)
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6017678.png)

![1-(3,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6017687.png)

![2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6017709.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6017717.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6017719.png)